molecular formula C4HF9S B14293500 Nonafluorobutane-1-thiol CAS No. 125870-53-3

Nonafluorobutane-1-thiol

Cat. No.: B14293500
CAS No.: 125870-53-3
M. Wt: 252.10 g/mol
InChI Key: JQTSHCMLWFLXRN-UHFFFAOYSA-N
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Description

Nonafluorobutane-1-thiol (C₄F₉SH) is a fluorinated thiol characterized by a perfluorobutyl chain (-C₄F₉) bonded to a sulfhydryl (-SH) group. The electronegative fluorine atoms and polarizable sulfur atom contribute to its distinct reactivity compared to non-fluorinated thiols or fluorinated alcohols/ethers.

Properties

CAS No.

125870-53-3

Molecular Formula

C4HF9S

Molecular Weight

252.10 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-thiol

InChI

InChI=1S/C4HF9S/c5-1(6,3(9,10)11)2(7,8)4(12,13)14/h14H

InChI Key

JQTSHCMLWFLXRN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)S)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Nonafluorobutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of nonafluorobutyl iodide with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the nucleophilic substitution of nonafluorobutyl halides with sodium hydrosulfide. Industrial production often relies on these methods due to their efficiency and scalability .

Chemical Reactions Analysis

Nonafluorobutane-1-thiol undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of nonafluorobutane-1-thiol involves its interaction with thiol groups in proteins and other biomolecules. The strong electronegativity of the fluorine atoms enhances its reactivity, allowing it to form stable bonds with target molecules. This interaction can modulate the redox state of proteins, affecting their function and activity .

Comparison with Similar Compounds

Henry’s Law Constants

Henry’s Law constants (H) provide insight into volatility and partitioning between air and water. Data from fluorinated analogs (Table 1) reveal significant variability based on functional groups and chain length:

Compound Name Henry’s Law Constant (H, dimensionless) Reference
1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane 7.5×10⁻⁶
1H,1H,2H,2H-Perfluorooctan-1-ol 1.7×10⁻⁴
Nonafluorobutane-1-thiol (hypothetical) Data not available

The lower H value of 1-ethoxy-nonafluorobutane suggests higher solubility in water compared to the perfluorooctanol analog. For this compound, the presence of the -SH group could reduce volatility relative to fluorinated ethers due to stronger intermolecular interactions (e.g., hydrogen bonding). However, fluorination typically decreases polarity, complicating direct predictions without empirical data .

Chemical Reactivity

  • Acidity: Thiols (-SH) are generally more acidic than alcohols (-OH). For example, aliphatic thiols exhibit pKa values ~10–12, whereas alcohols like 1H,1H,2H,2H-perfluorooctan-1-ol may have pKa values closer to 14–16. This difference enhances this compound’s nucleophilicity and metal-binding capacity.
  • Oxidation: Thiols oxidize readily to disulfides (-S-S-) or sulfonic acids (-SO₃H), whereas fluorinated alcohols/ethers are more resistant to oxidation. This makes this compound suitable for redox-responsive applications but less stable in oxidizing environments compared to ethers like 1-ethoxy-nonafluorobutane.

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